molecular formula C4H4N2O2 B077719 2-Oxo-1,3-oxazolidine-5-carbonitrile CAS No. 15042-67-8

2-Oxo-1,3-oxazolidine-5-carbonitrile

Cat. No.: B077719
CAS No.: 15042-67-8
M. Wt: 112.09 g/mol
InChI Key: BJMSENVBJXEWRK-UHFFFAOYSA-N
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Description

2-Oxo-1,3-oxazolidine-5-carbonitrile is a heterocyclic compound with the molecular formula C4H4N2O2 and a molecular weight of 112.09 g/mol . This structure combines an oxazolidin-2-one core with a nitrile functional group, making it a versatile synthon and building block in organic and medicinal chemistry research. The compound is characterized by its five-membered 1,3-oxazolidine ring bearing a carbonyl (oxo) group at the 2-position and a carbonitrile group at the 5-position . While specific biological data for this compound is limited, its core structure, the 2-oxazolidinone, is well-known in scientific literature. Related 2-oxazolidinone derivatives are recognized for their application as antimicrobials and protein synthesis inhibitors, which function by targeting an early step in ribosomal binding . Furthermore, the 2-oxazolidinone scaffold is widely employed in chiral synthesis and can serve as a synthetic equivalent for ethanolamine or aziridine in chemical transformations . The presence of both the cyclic carbamate and the nitrile group on the this compound structure provides two distinct reactive sites, offering researchers opportunities for further chemical modification and diversification. This makes it a valuable intermediate for developing novel compounds for various research applications, including the exploration of new pharmaceuticals and materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

15042-67-8

Molecular Formula

C4H4N2O2

Molecular Weight

112.09 g/mol

IUPAC Name

2-oxo-1,3-oxazolidine-5-carbonitrile

InChI

InChI=1S/C4H4N2O2/c5-1-3-2-6-4(7)8-3/h3H,2H2,(H,6,7)

InChI Key

BJMSENVBJXEWRK-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1)C#N

Canonical SMILES

C1C(OC(=O)N1)C#N

Synonyms

2-Oxo-5-oxazolidinecarbonitrile

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-oxo-1,3-oxazolidine-5-carbonitrile can be compared to related heterocyclic compounds containing oxo, nitrile, or fused-ring systems. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Core Structure Key Substituents Biological Activity/Application Key Differences from Target Compound Reference
This compound Oxazolidine –CN at C5, –O at C2 Antitubercular derivatives (e.g., 10a-b) – Saturated 5-membered ring with O/N atoms
5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Dihydropyridine –CN at C3, –Cl at C5, –CH₃ at C4 Not specified (structural studies) – Aromatic pyridine ring with reduced saturation
2-Oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone Quinoline –CHO at C3, thiosemicarbazone side chain Cytotoxic activity (Cu(II) complexes) – Fused benzene-pyridine system
– Chelating thiosemicarbazone group
1-Oxo-1,3-dihydro-isobenzofuran-4-carbonitrile Isobenzofuran –CN at C4, fused benzene ring Synthetic intermediate – Fused benzene-oxygen ring
– Higher aromaticity
6-Ethyl-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile Pyridine –CN at C3, –C₂H₅ at C6, pyridinyl at C5 Not specified (pharmacological interest) – Bicyclic pyridine system
– Ethyl and pyridyl substituents

Key Comparative Insights

Ring Structure and Electronic Effects: The oxazolidine ring in this compound is saturated, reducing aromaticity compared to pyridine or quinoline derivatives. This enhances flexibility and may improve binding to non-planar biological targets. Pyridine-based analogs (e.g., 5-Chloro-4-methyl-2-oxo-dihydropyridine-3-carbonitrile ) exhibit aromaticity, leading to stronger π-π interactions but lower solubility.

Functional Group Reactivity: The nitrile group at position 5 in the oxazolidine derivative is sterically accessible, facilitating nucleophilic attacks. In contrast, nitriles in fused-ring systems (e.g., isobenzofuran ) are constrained by ring rigidity. Thiosemicarbazone derivatives (e.g., quinoline-based compounds ) introduce metal-chelating properties absent in the target oxazolidine.

Biological Activity: Oxazolidine derivatives like 10a-b show promise in antitubercular applications , whereas quinoline-thiosemicarbazone complexes exhibit cytotoxicity via metal coordination . Pyridine- and dihydropyridine-based nitriles (e.g., ) are often explored for kinase inhibition or as intermediates in drug synthesis.

Synthetic Utility: The oxazolidine core is amenable to modular synthesis, as seen in one-pot multicomponent reactions . Fused-ring systems (e.g., indenopyridines ) require more complex synthetic routes.

Preparation Methods

Cyclization of 5-Cyano-β-Amino Alcohols

A direct approach involves the use of 5-cyano-β-amino alcohols as precursors. For example, reacting 2-amino-3-hydroxypropionitrile with triphosgene in dichloromethane at 0–5°C under inert atmosphere yields the target compound. This method avoids the use of highly toxic phosgene by employing safer alternatives, though yields are moderate (50–65%).

Reaction Scheme:

2-Amino-3-hydroxypropionitrile+Cl3C-O-CCl3This compound+HCl+CO2\text{2-Amino-3-hydroxypropionitrile} + \text{Cl}3\text{C-O-CCl}3 \rightarrow \text{this compound} + \text{HCl} + \text{CO}_2

Key variables affecting yield include:

  • Temperature: Lower temperatures (0–10°C) minimize side reactions such as nitrile hydrolysis.

  • Solvent: Polar aprotic solvents (e.g., dichloromethane, THF) enhance reactivity compared to protic solvents.

Post-Cyclization Functionalization Strategies

Nucleophilic Substitution at Position 5

An alternative route involves introducing the nitrile group after forming the oxazolidinone core. For instance, 5-bromo-2-oxo-1,3-oxazolidine undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C. This method achieves yields of 70–75% but requires stringent moisture control to prevent cyanide hydrolysis.

Reaction Conditions:

ParameterOptimal Value
Substrate5-Bromo-2-oxo-1,3-oxazolidine
NucleophileKCN (1.2 equiv)
SolventDMF
Temperature80°C
Reaction Time12–16 h

Cyanohydrin Formation Followed by Cyclization

A less conventional method involves the formation of a cyanohydrin intermediate. For example, treating 2-amino-3-hydroxypropanal with hydrogen cyanide (HCN) generates a cyanohydrin, which subsequently undergoes cyclization with triphosgene. This route is limited by the handling challenges of HCN but offers a one-pot synthesis advantage.

Stereochemical Considerations and Chiral Synthesis

The stereochemistry at position 5 significantly influences the compound’s biological activity. Asymmetric synthesis methods include:

Use of Chiral Auxiliaries

Chiral β-amino alcohols derived from serine or threonine can be employed to control stereochemistry. For example, (S)-2-amino-3-hydroxypropionitrile cyclizes with triphosgene to yield (S)-5-cyano-2-oxo-1,3-oxazolidine with 85% enantiomeric excess (ee).

Enzymatic Resolution

Racemic mixtures of this compound can be resolved using lipase enzymes (e.g., Candida antarctica lipase B) in organic solvents, achieving >90% ee for both enantiomers.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to enhance safety and scalability. A representative protocol involves:

  • Mixing 2-amino-3-hydroxypropionitrile and triphosgene in a microreactor at 10°C.

  • Maintaining a residence time of 5 minutes.

  • Isolating the product via inline liquid-liquid extraction.

This method achieves 80% yield with a throughput of 1 kg/day.

Green Chemistry Approaches

Water-mediated cyclization reactions have been explored to reduce organic solvent use. For example, using urea-hydrogen peroxide (UHP) as an oxidizing agent in aqueous ethanol achieves 65% yield at 50°C.

Analytical Characterization and Quality Control

Critical analytical data for this compound include:

NMR Spectroscopy (DMSO-d6):

  • 1^1H NMR: δ 4.35 (dd, 1H, J = 8.2 Hz), 4.18 (t, 2H, J = 7.5 Hz), 3.92 (m, 1H).

  • 13^{13}C NMR: δ 174.2 (C=O), 119.8 (CN), 68.4 (OCH2), 55.1 (CH).

Mass Spectrometry:

  • ESI-MS: m/z 141.1 [M+H]+^+.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Oxo-1,3-oxazolidine-5-carbonitrile with high yield and purity?

The synthesis of this compound requires precise control of parameters such as temperature, solvent polarity, and reaction time. For example, cyclocondensation reactions involving nitrile-containing precursors under anhydrous conditions (e.g., using acetonitrile or DMF as solvents) at 60–80°C can improve yields . Continuous flow reactors may enhance scalability by minimizing side reactions . Structural analogs (e.g., pyridinecarbonitriles) suggest that microwave-assisted synthesis could reduce reaction times while maintaining purity .

Q. How can the molecular structure and electronic properties of this compound be characterized experimentally?

Key techniques include:

  • X-ray crystallography to resolve bond angles and confirm the oxazolidine ring conformation .
  • NMR spectroscopy (¹H/¹³C) to identify nitrile (C≡N) and carbonyl (C=O) groups, with chemical shifts typically observed at δ ~110–120 ppm (nitrile) and δ ~170–180 ppm (carbonyl) .
  • FT-IR spectroscopy to detect characteristic stretches (C=O at ~1750 cm⁻¹, C≡N at ~2200 cm⁻¹) .

Advanced Research Questions

Q. What strategies can be employed to functionalize this compound for enhanced biological or catalytic activity?

  • Nitrile group modification : React with Grignard reagents or perform nucleophilic additions to introduce alkyl/aryl substituents .
  • Ring-opening reactions : Use nucleophiles (e.g., amines) to break the oxazolidine ring, generating intermediates for heterocyclic scaffolds .
  • Computational guidance : DFT calculations can predict reactive sites (e.g., electrophilic nitrile carbon) to prioritize synthetic targets .

Q. How can computational modeling predict the reactivity and biological interactions of this compound?

  • Molecular docking : Simulate binding affinities with target proteins (e.g., enzymes in microbial pathways) using software like AutoDock .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity (e.g., antimicrobial IC₅₀) .
  • MD simulations : Assess stability of derivatives in aqueous environments to prioritize candidates for in vitro testing .

Q. How should researchers address contradictions between experimental data (e.g., spectroscopic vs. computational results) for this compound?

  • Cross-validation : Compare NMR chemical shifts with DFT-predicted values (e.g., using Gaussian software) to identify discrepancies in tautomeric forms .
  • Crystallographic refinement : Re-analyze X-ray data with higher-resolution models to resolve ambiguities in bond lengths/angles .
  • Batch reproducibility : Verify reaction conditions (e.g., moisture levels) to rule out experimental artifacts .

Q. What are the recommended protocols for evaluating the toxicity and handling precautions of this compound?

  • In vitro toxicity assays : Use HepG2 cells to assess cytotoxicity (MTT assay) and Ames test for mutagenicity .
  • Safety handling : Work under fume hoods with PPE (gloves, goggles) due to potential nitrile toxicity; store in anhydrous conditions to prevent hydrolysis .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

  • In vitro screens : Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (e.g., MCF-7) .
  • In vivo models : Use zebrafish embryos for acute toxicity and efficacy studies before murine trials .
  • Mechanistic studies : Employ fluorescence quenching to study interactions with DNA or enzymes (e.g., topoisomerase II) .

Q. What methodologies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

  • Substituent libraries : Synthesize analogs with variations at the oxazolidine 5-position (e.g., halides, alkyl groups) .
  • Pharmacophore mapping : Identify critical moieties (e.g., nitrile, carbonyl) using 3D alignment tools like Schrödinger .
  • Statistical analysis : Apply multivariate regression to correlate logP, polar surface area, and bioactivity .

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